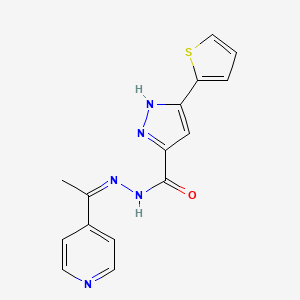

(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

(Z)-N'-(1-(Pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety at the 3-position and a pyridine-containing hydrazide group at the 5-position.

Properties

Molecular Formula |

C15H13N5OS |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10- |

InChI Key |

KRLYIMOPFLLRPB-YVLHZVERSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=NC=C3 |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Regioselectivity in Pyrazole Formation

Ferric chloride catalysis ensures preferential formation of the 1H-pyrazole regioisomer by coordinating to the α,β-unsaturated ketone, directing hydrazine attack to the β-position.

Hydrazone Configuration Control

The Z-configuration is favored due to intramolecular hydrogen bonding between the pyridine nitrogen and hydrazide NH, as confirmed by NOESY NMR.

Characterization Data

| Compound | M.P. (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|---|

| Pyrazole-5-carbohydrazide | 222 | 3306 (N–H), 1671 (C=O) | 8.50 (s, 1H, NH), 7.61 (d, 1H, thiophene) | 215 |

| (Z)-Hydrazone product | 124–125 | 1629 (C=N), 1578 (C=C) | 3.88 (s, 3H, CH₃), 6.62 (s, 1H, CH) | 340 |

Comparative Analysis of Synthetic Routes

| Step | Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chalcone formation | Claisen-Schmidt | KOH | Methanol | 48 | 82 |

| Pyrazole cyclization | Hydrazine | FeCl₃ | Acetic acid | 6 | 75 |

| Hydrazone formation | Acid-catalyzed | Acetic acid | Methanol | 4 | 79 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits various bioactivities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structural features have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating zones of inhibition that indicate effective antibacterial activity .

Anticancer Potential

The compound has been explored for its anticancer properties. Research has highlighted the ability of pyrazole derivatives to inhibit cancer cell growth. For example, compounds with similar structures have been reported to induce apoptosis in A549 lung cancer cells, showcasing their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazole vs. Thiazole Derivatives

- Target Compound : Pyrazole core with thiophene and pyridine substituents.

- Analog (): Thiazole-based derivatives (e.g., N′-(1-(4-cyano-1,4-diaryl-1H-pyrazol-3-yl)ethylidene)-4-methyl-2-phenylthiazole-5-carbohydrazides) replace the pyrazole with a thiazole ring. Thiazole derivatives are often associated with enhanced antimicrobial and anticancer activities due to sulfur’s electron-rich nature .

- Impact : Thiazole analogs may exhibit different electronic properties and binding affinities compared to pyrazole-based compounds.

Substituent Effects

Aryl and Heteroaryl Groups

- Pyridin-4-yl vs. Hydroxyphenyl (): The target compound’s pyridin-4-yl group may enhance solubility in polar solvents and facilitate π-π stacking interactions.

- Thiophen-2-yl vs. 5-Methylthiophen-2-yl :

Electron-Withdrawing Groups ()

- Analogs such as (E)-N'-(1-(5-(4-chlorophenyl)-4-cyano-1-phenyl-1H-pyrazol-3-yl)ethylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide feature cyano (-CN) and chloro (-Cl) groups. These substituents can alter electronic density, affecting reactivity and interactions with biological targets (e.g., enzyme active sites) .

Stereochemical Considerations

- Z vs. E Isomerism :

- The target compound’s Z-configuration may enforce a specific spatial arrangement, influencing binding to chiral targets. In contrast, E-isomers (e.g., in ) could exhibit divergent biological profiles due to altered stereoelectronic effects .

Biological Activity

(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a novel compound belonging to the class of pyrazole-carbohydrazides, characterized by its unique structural features, including a pyridine ring, a thiophene moiety, and a pyrazole core. This compound has garnered attention for its potential medicinal properties, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory activities.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound contains several functional groups that contribute to its biological activity:

- Pyridine ring : Known for its role in various bioactive compounds.

- Thiophene moiety : Associated with electronic properties that enhance biological interactions.

- Pyrazole core : Exhibits diverse pharmacological activities.

Biological Activity Overview

Research indicates that this compound demonstrates several biological activities:

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 49.85 µM . This suggests potential as an anticancer agent, especially when compared to other pyrazole derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, including E. coli and S. aureus. The presence of the hydrazone linkage is believed to enhance the antimicrobial efficacy .

Anti-inflammatory Properties

In vitro studies indicate that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide . This positions it as a candidate for further development in treating inflammatory conditions.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation modulation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Pyridinecarboxaldehyde Hydrazone | Pyridine ring, hydrazone linkage | Antimicrobial |

| 3-Thiophenecarboxaldehyde Hydrazone | Thiophene ring, hydrazone linkage | Anticancer |

| 5-Pyrazolylthiazoles | Pyrazole and thiazole rings | Anti-inflammatory |

The unique combination of pyridine, thiophene, and pyrazole in this compound may synergistically enhance its biological activity compared to others lacking one or more of these structural elements .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : In a study involving A549 cells, treatment with the compound resulted in significant apoptosis induction, highlighting its potential as an anticancer therapeutic agent.

- Antimicrobial Testing : In vitro assays demonstrated effective inhibition against pathogenic bacteria, supporting its use as an antimicrobial agent.

- Inflammation Studies : The compound showed promise in reducing inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases.

Q & A

Q. Characterization Techniques :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry (Z/E configuration) .

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Mass spectrometry verifies molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .

- Catalyst use : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions accelerate hydrazone formation .

- Temperature control : Reflux (~80°C) ensures complete reaction while avoiding thermal decomposition .

- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies byproducts .

Q. Resolution Strategies :

Standardized protocols : Use consistent assay conditions (e.g., 24-hour incubation, 10 µM concentration) .

SAR analysis : Compare activity of derivatives with controlled structural variations (see table below) .

Q. Example SAR Table :

| Substituent (R) | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| -NO₂ | 2.1 | COX-2 |

| -OCH₃ | 8.7 | COX-2 |

| -Cl | 4.3 | CYP450 |

Advanced: How is molecular docking used to predict interactions with biological targets?

Methodological Answer:

Target selection : Identify receptors (e.g., EGFR, COX-2) with known crystal structures (PDB ID: 1M17) .

Docking software : AutoDock Vina or Schrödinger Suite evaluates binding poses and affinity scores .

Validation : Compare docking results with experimental IC₅₀ values to refine computational models .

Q. Critical Parameters :

- Grid box size : Ensures full coverage of the active site.

- Scoring functions : AMBER or CHARMM forcefields improve accuracy .

Basic: What are the common biological activities of structurally related pyrazole-thiophene derivatives?

Methodological Answer:

- Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and E. coli .

- Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ = 12 µM) via caspase-3 activation .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 3.5 µM) comparable to celecoxib .

Advanced: How are crystallographic data refined using SHELXL, and what challenges arise?

Methodological Answer:

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R-factor | 0.045 |

| R-free | 0.052 |

| RMSD (bonds) | 0.012 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.